Gamithromycin
Overview
Description
Gamithromycin is a macrolide antibiotic with the formula C40H76N2O12 . It is used for the treatment of bovine respiratory disease caused by Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis in beef and non-lactating dairy cattle . The compound is also licensed in Europe for the treatment of footrot in sheep caused by Dichelobacter nodosus and Fusobacterium nodosus .
Synthesis Analysis
The synthesis of Gamithromycin involves adding 9-deoxy-8 a-aza-8 a-homoerythromycin A and a protic solvent into a reaction kettle, sequentially adding an organic acid and propionaldehyde glycol under stirring, stirring for 0.5-4 hours at 10-30 ℃, then adding a boron reducing agent into the mixture, and reacting for 10-24 hours at 10-35 ℃ to obtain a reaction solution .
Molecular Structure Analysis
The molecular structure of Gamithromycin is complex, with 18 chiral centers . The molecular weight is 777.0 g/mol . The IUPAC name is quite long and complex, indicating the complexity of the molecule .
Chemical Reactions Analysis
Gamithromycin has both bacteriostatic and bactericidal action, mediated through the disruption of bacterial protein synthesis . A sensitive and precise method was developed for the determination of gamithromycin in an injection using ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) .
Physical And Chemical Properties Analysis
Gamithromycin is a white to beige powder and is insoluble in water . It is crystalline with one stable polymorphic form which is generally stable under elevated temperatures and not light sensitive . The molecular weight is 777.04 .
Scientific Research Applications
Pharmacokinetics and Efficacy in Piglets : Gamithromycin shows effective pharmacokinetics and pharmacodynamics against Haemophilus parasuis in piglets. It is well absorbed and demonstrates a potent effect, with a high bioavailability and strong post-antibiotic effects, making it suitable for treating swine respiratory diseases (Zhou et al., 2020).
Use in Broiler Chickens : Studies on broiler chickens revealed that gamithromycin is well absorbed after intravenous and subcutaneous administration, showcasing its potential for treating respiratory disorders in poultry (Watteyn et al., 2013).
Treatment of Bovine Respiratory Disease (BRD) : Gamithromycin is noted for its higher antimicrobial activity against common pathogens associated with BRD. Its pharmacokinetic properties, including rapid absorption and high concentration in lung tissues, make it an effective treatment for cattle respiratory infections (Xiang Ron, 2015).
Applications in Treating Swine Respiratory Diseases : Research indicates that gamithromycin is a long-acting antibiotic suitable for treating swine respiratory diseases, particularly against Streptococcus suis in piglets. Its serum matrix enhances its efficacy, and it demonstrates a strong dose-response relationship (Wang et al., 2022).
Efficacy in Treating Bronchopneumonia in Foals : Clinical trials have shown that gamithromycin is effective in treating bronchopneumonia in foals, with a higher recovery rate compared to control groups. However, it's noted for a higher frequency of adverse reactions (Hildebrand et al., 2015).
Pharmacokinetics in Poultry : Gamithromycin's pharmacokinetics were also studied in turkey poults, especially in relation to Ornithobacterium rhinotracheale. The study suggests potential use for treating bacterial respiratory infections in poultry (Watteyn et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-,33+,34-,35+,37-,38+,39+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAMTBXLZPEDQO-UZSBJOJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904260 | |
Record name | Gamithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gamithromycin | |
CAS RN |
145435-72-9 | |
Record name | Gamithromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145435-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gamithromycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145435729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gamithromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11416 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gamithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Oxa-7-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GAMITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE856183S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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